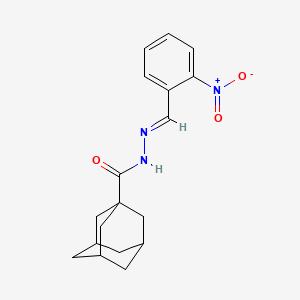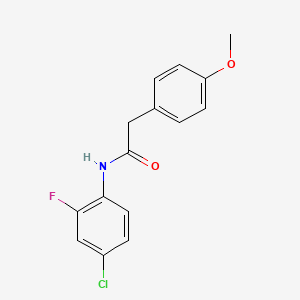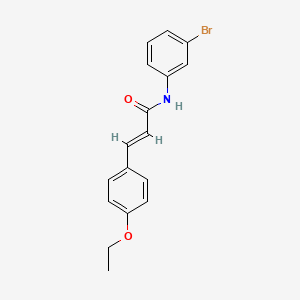![molecular formula C16H11ClN4O B5813287 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, also known as CPQ, is a chemical compound that belongs to the class of triazoloquinoxaline derivatives. CPQ has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science.
作用机制
The exact mechanism of action of 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This compound has been shown to enhance the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and the suppression of seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant activities. This compound has also been shown to have sedative effects, which may limit its potential clinical applications. This compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
实验室实验的优点和局限性
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its ability to cross the blood-brain barrier. However, this compound also has limitations, including its sedative effects and potential for abuse, which may limit its potential clinical applications.
未来方向
There are several future directions for research on 4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline, including the development of new drugs based on its structure, the investigation of its potential applications in materials science, and the elucidation of its exact mechanism of action. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for abuse and addiction.
合成方法
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline can be synthesized using various methods, including the reaction of 4-chlorophenol with 1-methyl-1H-[1,2,4]triazole-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate to yield this compound. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis.
科学研究应用
4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline has been extensively studied for its potential applications in medicinal chemistry, particularly as a candidate for the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. This compound has also been investigated for its potential applications in materials science, particularly as a candidate for the development of new organic semiconductors.
属性
IUPAC Name |
4-(4-chlorophenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c1-10-19-20-15-16(22-12-8-6-11(17)7-9-12)18-13-4-2-3-5-14(13)21(10)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXABKKICVCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5813217.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)




![2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5813288.png)
![4-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5813289.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)